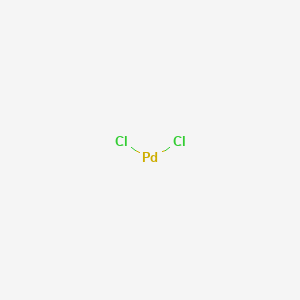

Palladium(II) chloride

Beschreibung

Eigenschaften

Key on ui mechanism of action |

The effect of palladium chloride on the activity of CPK-MM creatine kinase of rabbit's muscles and human serum was examined and a dose-dependent inhibition of the enzymatic activity, accompanied by a considerable increase in the electrophoretic enzyme mobility toward anode, were noted. Analysis of the Pd-CPK-MM bond has shown that the cation forms an extremely stable bond with the enzyme sulfhydryl groups, resulting in defective energy metabolism in the organism. |

|---|---|

CAS-Nummer |

7647-10-1 |

Molekularformel |

Cl2Pd |

Molekulargewicht |

177.32 g/mol |

IUPAC-Name |

palladium(2+);dichloride |

InChI |

InChI=1S/2ClH.Pd/h2*1H;/q;;+2/p-2 |

InChI-Schlüssel |

PIBWKRNGBLPSSY-UHFFFAOYSA-L |

SMILES |

Cl[Pd]Cl |

Kanonische SMILES |

[Cl-].[Cl-].[Pd+2] |

Color/Form |

Red rhombic crystals; hygroscopic Brown to brownish violet powde |

Dichte |

4 at 64 °F (NTP, 1992) - Denser than water; will sink 4.0 g/cu cm |

melting_point |

934 °F (DECOMP) (NTP, 1992) 678-680 °C |

Andere CAS-Nummern |

7647-10-1 |

Physikalische Beschreibung |

Palladium chloride appears as dark brown crystals. (NTP, 1992) Liquid, Other Solid; Water or Solvent Wet Solid Red or brown hygroscopic solid; [HSDB] Dark brown crystalline powder; Insoluble in water; [MSDSonline] |

Piktogramme |

Corrosive; Acute Toxic; Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

10038-97-8 (dihydrate) |

Löslichkeit |

Soluble (NTP, 1992) Sol in water, ethanol, acetone Readily soluble in hydrochloric acid and solutions of alkali metal chlorides |

Synonyme |

palladium chloride palladium chloride dihydrate palladium dichloride palladium dichloride dihydrate PdCl2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of Palladium(II) Chloride from Palladium Sponge: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for synthesizing Palladium(II) chloride (PdCl₂) from palladium sponge. The synthesis of this crucial precursor for many palladium-based catalysts and advanced materials is of significant interest to professionals in chemical research and pharmaceutical development. This document details established experimental protocols, presents quantitative data in a structured format, and includes process diagrams for clarity.

Introduction

This compound is a foundational reagent in palladium chemistry, serving as a gateway to a vast array of organometallic complexes and heterogeneous catalysts.[1] Its applications are extensive, ranging from its use in the Wacker process to its role in the synthesis of active pharmaceutical ingredients.[1] The primary starting material for its synthesis is often palladium sponge, a high-surface-area form of elemental palladium. The principal synthetic routes from palladium sponge involve either high-temperature gas-phase chlorination or wet-chemical oxidative dissolution.

Synthetic Methodologies

There are two primary, well-established methods for the synthesis of this compound from palladium sponge:

-

High-Temperature Chlorination: This method involves the direct reaction of palladium sponge with chlorine gas at elevated temperatures.[1]

-

Wet-Chemical Oxidation: This approach utilizes strong oxidizing acids or reagents to dissolve palladium sponge in a hydrochloric acid medium. Common oxidizing systems include aqua regia (a mixture of nitric acid and hydrochloric acid) and hydrochloric acid in combination with hydrogen peroxide.[1][2]

The choice of method often depends on the desired scale of the reaction, available equipment, and environmental and safety considerations.

Experimental Protocols

High-Temperature Chlorination

This method yields anhydrous this compound directly.

Reaction:

Pd(s) + Cl₂(g) → PdCl₂(s)

Experimental Protocol:

-

Place a known quantity of palladium sponge in a porcelain boat.

-

Position the boat inside a quartz tube situated within a tube furnace.

-

Purge the tube with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

-

Heat the furnace to 500 °C.[1]

-

Once the temperature has stabilized, introduce a controlled stream of dry chlorine gas over the palladium sponge.

-

Continue the reaction until the palladium sponge is completely converted to a dark brown solid.

-

After the reaction is complete, switch the gas flow back to an inert gas to purge the remaining chlorine.

-

Allow the furnace to cool to room temperature under the inert atmosphere.

-

Carefully remove the porcelain boat containing the this compound product.

Safety Considerations: This procedure must be conducted in a well-ventilated fume hood due to the high toxicity of chlorine gas.[3] Appropriate personal protective equipment (PPE), including a full-face respirator with an acid gas cartridge, chemical-resistant gloves, and a lab coat, is mandatory.[3] At high temperatures, chlorine is highly corrosive and can react vigorously with metals.[4]

Wet-Chemical Oxidation

This is a traditional and effective method for dissolving palladium.

Experimental Protocol:

-

To a flask containing a known amount of palladium sponge, cautiously add a freshly prepared 3:1 mixture of concentrated hydrochloric acid and concentrated nitric acid (aqua regia).[5] The reaction can be vigorous, and the flask should be cooled in an ice bath if necessary.

-

Gently heat the mixture to facilitate the dissolution of the palladium sponge. This will result in a dark reddish-brown solution. The dissolution process can be accelerated by bubbling chlorine gas into the solution.[6]

-

Once the palladium is completely dissolved, the solution is repeatedly evaporated to a small volume with the subsequent addition of concentrated hydrochloric acid.[5] This step is crucial for the removal of residual nitric acid and nitroso complexes.[7][8]

-

After the final evaporation, the resulting solid is this compound. The product obtained may be the dihydrate, PdCl₂·2H₂O. To obtain the anhydrous form, the dihydrate must be heated in a stream of anhydrous hydrogen chloride gas.

Purification: The crude this compound can be purified by recrystallization or by conversion to an ammine complex followed by acidification. For instance, the crude product can be dissolved in an ammonia (B1221849) solution to form tetraamminethis compound. Impurities can be filtered off, and subsequent acidification with hydrochloric acid will precipitate dichlorodiamminepalladium(II), which can be isolated and further processed.[6]

This method is presented as a more environmentally benign alternative to the aqua regia method as it avoids the generation of nitrogen oxides.[2]

Experimental Protocol:

-

Place a known quantity of palladium sponge (e.g., 500g of >99.95% purity) into a suitable reaction vessel (e.g., a 5-liter beaker).[2]

-

Add concentrated hydrochloric acid in a weight ratio of 3-4 times that of the palladium sponge (e.g., 1500-2000g).[2]

-

Heat the mixture to 60-70 °C with constant stirring.[2]

-

Slowly and in batches, add hydrogen peroxide (30% solution) in a weight ratio of 1-2 times that of the palladium sponge (e.g., 500-1000g).[2] Maintain continuous stirring throughout the addition.

-

Continue the reaction until all the palladium sponge has dissolved, resulting in a clear, dark solution.

-

Filter the solution to remove any insoluble impurities.

-

Concentrate the filtrate by heating to evaporate the solvent until a paste-like consistency is achieved.

-

Dry the resulting paste in an oven at a temperature below 150 °C. Periodically stir the solid during drying.

-

Grind the dried solid to obtain this compound powder.

Data Presentation

| Synthesis Method | Reagents | Temperature (°C) | Reaction Time | Reported Yield | Reported Purity | Reference |

| High-Temperature Chlorination | Palladium sponge, Chlorine gas | 500 | Not specified | Not specified | Not specified | [1] |

| Aqua Regia Method | Palladium sponge, HCl, HNO₃ | Gentle heating | Not specified | >95% (recovery) | 99% (after purification) | [9] |

| HCl / H₂O₂ Method | Palladium sponge, HCl, H₂O₂ | 60-70 | Not specified | High | Pd content: 59.85% | [2] |

Visualization of Experimental Workflows

Caption: Comparative workflows for the synthesis of this compound.

Conclusion

The synthesis of this compound from palladium sponge can be effectively achieved through several methods, each with its own advantages and considerations. The high-temperature chlorination method offers a direct route to the anhydrous product but requires specialized equipment and stringent safety protocols for handling chlorine gas at elevated temperatures. The aqua regia method is a robust and widely practiced technique, though it involves the use of nitric acid and requires a multi-step process to ensure its complete removal. The hydrochloric acid and hydrogen peroxide method presents a viable, less hazardous alternative to aqua regia, avoiding the formation of NOx gases. The selection of the most appropriate synthetic route will depend on the specific requirements of the laboratory or production facility, including scale, purity requirements, and available safety infrastructure. This guide provides the foundational knowledge for researchers and professionals to undertake the synthesis of this vital chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. CN1421395A - Palladium chloride producing process - Google Patents [patents.google.com]

- 3. CCOHS: Chlorine [ccohs.ca]

- 4. worksafebc.com [worksafebc.com]

- 5. scribd.com [scribd.com]

- 6. CN109609783B - Method for efficiently separating and purifying palladium and rhodium from alloy sheet containing palladium and rhodium alloy - Google Patents [patents.google.com]

- 7. PREPARATION OF SPECTRALLY PURE PALLADIUM (Journal Article) | OSTI.GOV [osti.gov]

- 8. Sciencemadness Discussion Board - Preparation of PdCl2 from Pd Metal via Aqua Regia - can anyone give reaction insight - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. scribd.com [scribd.com]

An In-depth Technical Guide to the α- and β-Forms of Solid Palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Palladium(II) chloride (PdCl₂) is a pivotal starting material in palladium chemistry, widely utilized in the development of catalysts for organic synthesis, including applications in the pharmaceutical industry. This guide provides a detailed examination of the two primary solid-state forms of anhydrous this compound: the polymeric α-form and the molecular β-form. Understanding the distinct structural, thermal, and spectroscopic properties of these polymorphs is crucial for optimizing their application in catalysis and materials science.

Structural Characteristics

This compound exists in two main polymorphic forms, α-PdCl₂ and β-PdCl₂. In both structures, the palladium atoms exhibit a square-planar coordination geometry, which is characteristic of Pd(II) complexes. The palladium centers are linked by bridging chloride ligands.[1][2]

-

α-Palladium(II) chloride (α-PdCl₂): This form adopts a polymeric structure, consisting of infinite planar chains of edge-sharing PdCl₄ square units.[1][2] This arrangement results in a flat ribbon polymer.

-

β-Palladium(II) chloride (β-PdCl₂): In contrast, the β-form is a molecular solid. It consists of a discrete hexameric cluster with the formula [Pd₆Cl₁₂].[1][2] This structure can be visualized as an octahedron of six palladium atoms, with each of the twelve edges of the octahedron bridged by a chloride atom.

Table 1: Crystallographic Data for α- and β-Palladium(II) Chloride

| Property | α-PdCl₂ (Orthorhombic) | β-PdCl₂ (Trigonal) |

| Crystal System | Orthorhombic | Trigonal |

| Space Group | Pnnm | R-3 |

| Unit Cell Parameters | a = 3.81 Å, b = 11.0 Å, c = 3.34 Å | a = 13.14 Å, c = 8.91 Å |

| Pd-Cl Bond Lengths | ~2.33 Å[3] | 2.32 Å (x3), 2.33 Å (x1)[4] |

| Coordination Geometry | Square planar | Square planar (within the cluster) |

| Structure Type | 1D Polymeric Chain | 0D Molecular Cluster |

Note: Crystallographic data can vary slightly between different reports and refinement methods.

Experimental Protocols

Synthesis of α-Palladium(II) Chloride

The α-form is the more common and commercially available form of this compound.

Protocol:

-

Reaction Setup: Place palladium metal sponge or powder in a quartz tube furnace.

-

Chlorination: Pass a stream of dry chlorine gas over the palladium metal.

-

Heating: Heat the furnace to 500 °C.[1]

-

Reaction Time: Maintain these conditions until the palladium metal has completely reacted to form a dark red-brown solid.

-

Cooling and Collection: Allow the furnace to cool to room temperature under an inert atmosphere (e.g., nitrogen or argon) before collecting the α-PdCl₂ product. The product is hygroscopic and should be handled and stored accordingly.

Synthesis of β-Palladium(II) Chloride

The synthesis of the β-form is less commonly described and typically involves specific reaction conditions to favor the formation of the molecular cluster.

Protocol: A common route to palladium complexes that can lead to different polymorphic forms involves the reaction of palladium metal with aqua regia or hydrochloric acid in the presence of an oxidizing agent. The specific conditions to isolate the β-form are not as well-established in readily available literature, suggesting it may be a kinetically or thermodynamically less favored product under standard synthesis conditions. It is often formed as a byproduct or under specific crystallization conditions from solutions of palladium chloride.

Interconversion of α- and β-Forms

Information regarding the direct, controlled interconversion between the solid α- and β-forms is scarce in the literature. It is plausible that dissolution in a coordinating solvent followed by controlled precipitation under specific temperature and pressure conditions could favor the formation of one polymorph over the other. Thermal analysis can provide insights into phase transitions, but a direct solid-state α to β conversion (or vice-versa) is not a commonly reported procedure.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and phase transitions of PdCl₂ polymorphs.

Table 2: Thermal Properties of this compound

| Property | α-PdCl₂ | β-PdCl₂ |

| Decomposition Temperature | Decomposes at 679 °C[1] | Data not readily available for comparison |

| Melting Point | Decomposes before melting[1] | Data not readily available for comparison |

| DSC Events | Expected to show endothermic decomposition. | May exhibit different thermal events. |

| TGA Mass Loss | Corresponds to the loss of chlorine. | Corresponds to the loss of chlorine. |

Note: Specific comparative DSC/TGA data for both pure polymorphs under identical conditions is not widely published.

Spectroscopic Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, can be used to differentiate between the α- and β-forms of PdCl₂ due to their distinct molecular and crystal structures.

The polymeric nature of α-PdCl₂ with its repeating units will give rise to different vibrational modes compared to the discrete [Pd₆Cl₁₂] cluster of the β-form. The differences in symmetry between the two structures will result in different selection rules for IR and Raman active modes.

Table 3: Expected Spectroscopic Features of α- and β-Palladium(II) Chloride

| Spectroscopic Technique | α-PdCl₂ (Polymeric) | β-PdCl₂ (Molecular) |

| Infrared (IR) | Vibrational modes associated with the infinite Pd-Cl chain. | Vibrational modes of the discrete [Pd₆Cl₁₂] cluster. |

| Raman | Raman-active modes of the polymeric structure. | Raman-active modes of the hexameric cluster. |

Catalytic Activity

This compound is a widely used precatalyst in a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] The solubility and reactivity of the precatalyst can significantly impact the catalytic cycle.

Given the structural differences:

-

α-PdCl₂: Its polymeric and often insoluble nature in many organic solvents means that it may require harsher conditions or the use of coordinating solvents or ligands to break down the polymer and form catalytically active monomeric or low-oligomeric species.

-

β-PdCl₂: As a discrete molecular cluster, it might exhibit different solubility and reactivity profiles. The dissolution of the β-form may not require the breaking of polymeric chains, potentially leading to different activation pathways and catalytic performance under certain conditions.

While many studies report the use of "PdCl₂" as a catalyst, the specific polymorph is often not specified. A direct comparative study of the catalytic performance of pure α- and β-PdCl₂ under identical reaction conditions would be highly valuable to the research community.

Conclusion

The α- and β-forms of solid this compound represent two distinct structural modifications of this important chemical. The polymeric nature of the α-form and the molecular cluster structure of the β-form lead to different physical and potentially chemical properties. While α-PdCl₂ is the more commonly encountered and characterized form, a deeper understanding of the synthesis, properties, and reactivity of β-PdCl₂ could open new avenues for its application in catalysis and materials science. Further research focusing on the selective synthesis of each polymorph and direct comparative studies of their properties and catalytic activities is warranted.

References

Unveiling the Solid-State Architecture of Anhydrous Palladium(II) Chloride: A Technical Guide

For Immediate Release

PALLADIUM(II) CHLORIDE anhydrous , a cornerstone in catalysis and materials science, reveals a fascinating structural diversity in its crystalline forms. This in-depth technical guide provides a comprehensive overview of the crystal structures of the known polymorphs of anhydrous this compound (PdCl₂), offering valuable insights for researchers, scientists, and professionals in drug development. The following sections detail the crystallographic data, experimental protocols for synthesis and analysis, and visual representations of the structural arrangements.

Introduction to the Polymorphs of Anhydrous PdCl₂

Anhydrous this compound is known to exist in at least four distinct crystalline forms, designated as α-PdCl₂, β-PdCl₂, γ-PdCl₂, and δ-PdCl₂.[1] These polymorphs exhibit unique structural motifs, ranging from polymeric chains to discrete molecular clusters, which in turn influence their physical and chemical properties. In all known forms, the palladium atom maintains a square-planar coordination geometry, a characteristic feature of Pd(II) chemistry.[2] The palladium centers are linked by bridging chloride ions.[2]

Crystallographic Data of Anhydrous PdCl₂ Polymorphs

The crystallographic parameters for the α, β, γ, and δ polymorphs of anhydrous this compound are summarized in the tables below. This data, compiled from various crystallographic databases and primary literature, allows for a direct comparison of the unit cell dimensions and symmetries of these distinct solid-state structures.

Table 1: Crystallographic Data for α- and β-PdCl₂

| Parameter | α-PdCl₂ | β-PdCl₂ |

| Crystal System | Orthorhombic | Trigonal |

| Space Group | Pnnm (No. 58) | R-3 (No. 148) |

| Lattice Parameters | a = 3.81 Å, b = 11.0 Å, c = 3.34 Å | a = 13.14 Å, b = 13.14 Å, c = 8.91 Å |

| α = 90°, β = 90°, γ = 90° | α = 90°, β = 90°, γ = 120° | |

| Formula Units (Z) | 2 | 18 |

| Reference | [Wells, A. F. (1938)] | [Belli Dell'Amico, D., et al. (1996)] |

Table 2: Crystallographic Data for γ- and δ-PdCl₂

| Parameter | γ-PdCl₂ | δ-PdCl₂ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c (No. 14) | P2₁/c (No. 14) |

| Lattice Parameters | a = 5.64 Å, b = 3.97 Å, c = 6.45 Å | a = 6.36 Å, b = 7.50 Å, c = 6.33 Å |

| α = 90°, β = 107.63°, γ = 90° | α = 90°, β = 110.1°, γ = 90° | |

| Formula Units (Z) | 2 | 4 |

| Reference | [Evers, J., et al. (2010)] | [Evers, J., et al. (2010)] |

Structural Descriptions of the Polymorphs

The arrangement of atoms within the unit cells of the different polymorphs gives rise to distinct structural features.

-

α-PdCl₂ : This form consists of infinite flat chains of square-planar [PdCl₄] units that share opposite edges. The palladium atoms are arranged in a linear fashion within these chains.

-

β-PdCl₂ : In contrast to the polymeric nature of the other forms, β-PdCl₂ is a molecular crystal. The fundamental building block is a hexanuclear cluster with the formula [Pd₆Cl₁₂].[3] This cluster consists of an octahedron of six palladium atoms, with each of the twelve edges bridged by a chlorine atom.

-

γ-PdCl₂ : This low-temperature form features corrugated layers of corner-sharing [PdCl₄] squares.

-

δ-PdCl₂ : The high-temperature δ-polymorph is composed of planar ribbons of edge-connected [PdCl₄] squares, similar to the α-form.

Experimental Protocols

The synthesis and crystallographic analysis of anhydrous this compound polymorphs require precise control of experimental conditions. The following are generalized protocols based on established methods.

Synthesis of Anhydrous this compound

A common method for preparing anhydrous PdCl₂ involves the direct chlorination of palladium metal.[1]

Materials:

-

Palladium sponge or powder

-

Chlorine gas (Cl₂)

-

Quartz tube furnace

Procedure:

-

A sample of palladium sponge is placed in a quartz boat.

-

The boat is inserted into a quartz tube situated within a tube furnace.

-

The furnace is heated to approximately 500 °C.[2]

-

A slow stream of dry chlorine gas is passed over the heated palladium metal.

-

The resulting anhydrous this compound is a dark red, hygroscopic solid.[1]

The specific polymorph obtained can be influenced by factors such as the reaction temperature, pressure, and the rate of cooling. The synthesis of single crystals suitable for X-ray diffraction often involves chemical vapor transport methods, where the polycrystalline PdCl₂ is sublimed in a temperature gradient, sometimes with the aid of a transport agent. The precise conditions for obtaining single crystals of each polymorph are detailed in the primary literature cited for each structure.

Single-Crystal X-ray Diffraction

The determination of the crystal structures of the PdCl₂ polymorphs is achieved through single-crystal X-ray diffraction.

Instrumentation:

-

Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

Procedure:

-

A suitable single crystal of the desired PdCl₂ polymorph is carefully selected and mounted on the goniometer head of the diffractometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.

-

A complete sphere of diffraction data is collected by rotating the crystal in the X-ray beam.

-

The collected diffraction data is processed, which includes integration of reflection intensities and corrections for absorption and other experimental effects.

-

The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.

-

The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Visualizing the Crystal Structures

The following diagrams, generated using the DOT language, illustrate the fundamental structural motifs of the α and β polymorphs of anhydrous this compound.

Caption: A simplified representation of the infinite chain structure of α-PdCl₂.

Caption: A schematic of the [Pd₆Cl₁₂] molecular cluster found in the β-PdCl₂ structure.

References

Solubility of Palladium(II) Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Palladium(II) chloride (PdCl₂) in organic solvents. A thorough understanding of its solubility is critical for the effective utilization of this key palladium precursor in a multitude of applications, including catalysis in cross-coupling reactions, synthesis of other palladium compounds, and various processes central to drug discovery and development. This document compiles available solubility data, presents detailed experimental protocols for its determination, and offers a logical workflow for assessing the solubility of this compound.

Core Concepts: The Challenge of Dissolving this compound

This compound is a common starting material in palladium chemistry, prized for its role in catalysis.[1][2] However, its practical application is often hampered by its poor solubility in water and many non-coordinating organic solvents.[1][3] Structurally, solid PdCl₂ exists in polymeric forms, which contributes to its low solubility. To overcome this limitation, PdCl₂ is frequently converted into more soluble molecular adducts by treatment with coordinating solvents or ligands, such as nitriles (acetonitrile, benzonitrile) or phosphines.[1][3] These adducts, like bis(acetonitrile)palladium(II) dichloride (PdCl₂(NCCH₃)₂) and bis(benzonitrile)palladium(II) dichloride (PdCl₂(NCC₆H₅)₂), are readily soluble in a wider range of organic solvents and serve as convenient sources of soluble Pd(II).[1][3][4]

Quantitative and Qualitative Solubility Data

Precise, quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. The majority of sources describe its solubility in qualitative terms. The following table summarizes the available information.

| Solvent | Chemical Formula | Solubility | Temperature (°C) | Observations & Citations |

| Alcohols | ||||

| Methanol | CH₃OH | Soluble | Not Specified | Often used to create solutions for catalytic applications, sometimes with prolonged stirring.[5] |

| Ethanol | C₂H₅OH | Sparingly Soluble | Not Specified | Described as sparingly soluble[6] or soluble.[7][8] Some sources note that precipitation can occur.[5] |

| Ketones | ||||

| Acetone | (CH₃)₂CO | Soluble | Not Specified | Generally reported as soluble.[6][7][8][9] |

| Ethers | ||||

| Diethyl Ether | (C₂H₅)₂O | Insoluble | Not Specified | Consistently reported as insoluble.[6] |

| Nitriles | ||||

| Acetonitrile (B52724) | CH₃CN | Forms Soluble Adduct | Reflux | PdCl₂ reacts with hot acetonitrile to form the soluble complex PdCl₂(NCCH₃)₂.[1][2] |

| Benzonitrile (B105546) | C₆H₅CN | Forms Soluble Adduct | Warm | PdCl₂ dissolves in warm benzonitrile to form the soluble complex PdCl₂(NCC₆H₅)₂.[1] |

| Amides | ||||

| Dimethylformamide (DMF) | (CH₃)₂NCH | Not Specified | Not Specified | The interaction of PdCl₂ with DMF is noted in the context of catalytic reactions. |

| Sulfoxides | ||||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Soluble | Not Specified | DMSO is a strong organic solvent for many inorganic salts.[10] |

| Other | ||||

| Hydrobromic Acid | HBr | Soluble | Not Specified | Reported as soluble.[8] |

Experimental Protocols for Solubility Determination

A standardized experimental protocol is crucial for obtaining reliable and reproducible solubility data. The following section outlines a general gravimetric method and discusses relevant analytical techniques for concentration determination.

General Experimental Protocol for Solubility Measurement

This protocol is adapted from standard laboratory procedures for determining the solubility of inorganic salts in organic solvents.

Materials and Equipment:

-

This compound (anhydrous)

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or incubator

-

Analytical balance (±0.0001 g)

-

Centrifuge

-

Syringe filters (e.g., 0.2 µm PTFE)

-

Volumetric flasks and pipettes

-

Inert atmosphere glove box (optional, for hygroscopic or air-sensitive solvents)

Procedure:

-

Solvent Preparation: Ensure the solvent is of high purity and, if necessary, dried using appropriate methods to remove water, which can significantly affect solubility.

-

Sample Preparation: Add an excess amount of finely powdered this compound to a known volume or mass of the solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the sealed container in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated solution from the excess solid, centrifuge the sample at a high speed.

-

Sample Extraction: Carefully extract a known volume or mass of the supernatant (the saturated solution) using a pipette. To remove any remaining suspended particles, pass the extracted solution through a syringe filter.

-

Concentration Determination: Determine the concentration of this compound in the filtered, saturated solution using a suitable analytical method (see Section 3.2).

-

Data Reporting: Express the solubility in appropriate units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solution (g/L), or moles of solute per liter of solution (mol/L). The temperature at which the measurement was conducted must be reported.

Analytical Methods for Concentration Measurement

The accurate determination of the palladium concentration in the saturated solution is critical. The following are highly sensitive and widely used techniques.

3.2.1. Atomic Absorption Spectroscopy (AAS)

AAS is a highly sensitive technique for determining the concentration of specific metal ions in a solution.

-

Principle: The method is based on the absorption of light by free palladium atoms. The sample solution is atomized (e.g., in a flame or a graphite (B72142) furnace), and a light beam from a palladium hollow cathode lamp is passed through the atomized sample. The amount of light absorbed is proportional to the concentration of palladium.

-

Sample Preparation: The saturated organic solvent sample may need to be diluted with a suitable blank solvent to fall within the linear range of the instrument. For flame AAS, the organic solvent must be compatible with the nebulizer and flame.

-

Instrumentation: An atomic absorption spectrometer equipped with a palladium hollow cathode lamp is required.

-

Advantages: High sensitivity and selectivity for palladium.[11][12]

3.2.2. UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to determine the concentration of palladium complexes in solution, as they exhibit characteristic ligand-to-metal charge transfer bands.

-

Principle: this compound and its complexes in solution absorb light in the ultraviolet-visible region. According to the Beer-Lambert law, the absorbance of the solution is directly proportional to the concentration of the absorbing species. A calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations.

-

Wavelength: The UV-Vis spectrum of aqueous PdCl₂ shows a characteristic peak around 417-425 nm.[13][14] The specific wavelength of maximum absorbance (λmax) may vary depending on the solvent and the nature of the palladium complex formed.

-

Sample Preparation: The saturated solution is diluted as necessary to ensure the absorbance reading is within the optimal range of the spectrophotometer (typically 0.1-1.0).

-

Instrumentation: A UV-Visible spectrophotometer.

-

Advantages: A widely accessible and relatively simple technique.

Visualizing the Workflow

The following diagram illustrates a logical workflow for the experimental determination of this compound solubility.

Conclusion

While quantitative data on the solubility of neat this compound in organic solvents is limited, its solubility can be significantly enhanced through the formation of adducts with coordinating solvents like acetonitrile and benzonitrile. This guide provides a framework for understanding and experimentally determining the solubility of PdCl₂, which is essential for its effective application in research, drug development, and industrial catalysis. The provided experimental protocols and analytical methods offer a robust approach for generating reliable solubility data tailored to specific research needs.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Palladium(II)_chloride [chemeurope.com]

- 3. PALLADIUM (II) CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 4. Bis(acetonitrile)palladium dichloride - Wikipedia [en.wikipedia.org]

- 5. echemi.com [echemi.com]

- 6. This compound [chemister.ru]

- 7. cameo.mfa.org [cameo.mfa.org]

- 8. Palladium chloride | 7647-10-1 [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Chemistry of metal chloride complexes in aprotic systems (Journal Article) | OSTI.GOV [osti.gov]

- 11. Determination of palladium and platinum by atomic absorption [pubs.usgs.gov]

- 12. americanlaboratory.com [americanlaboratory.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

The Pervasive Influence of Water: A Technical Guide to the Hygroscopic Nature of Commercial Palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Palladium(II) chloride (PdCl₂), a cornerstone catalyst in modern organic synthesis and pharmaceutical development, exhibits a pronounced hygroscopic nature that is often underestimated. Commercial preparations of ostensibly anhydrous PdCl₂ can contain variable amounts of water, which can significantly impact reaction kinetics, catalyst activity, and product distribution. This in-depth technical guide provides a comprehensive overview of the hygroscopic properties of commercial this compound, its propensity to form hydrates, and the critical implications for its use in sensitive catalytic applications. We present a summary of typical water content, detailed experimental protocols for its quantification and removal, and a discussion of best practices for handling and storage to ensure reproducibility and reliability in research and development.

Introduction

This compound is an indispensable reagent in a multitude of chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Wacker-type oxidations, and carbonylation reactions.[1] The catalytic efficacy of palladium is intimately linked to its coordination environment and oxidation state, both of which can be profoundly influenced by the presence of water.[2] Commercial this compound is known to be hygroscopic, readily absorbing moisture from the atmosphere to form hydrates, most commonly the dihydrate (PdCl₂·2H₂O).[1][3]

The presence of this bound and unbound water can have several consequences:

-

Alteration of Catalyst Activation: The initiation of many catalytic cycles requires the reduction of Pd(II) to the active Pd(0) species. Water can influence the rate and efficiency of this reduction process.

-

Ligand Exchange and Speciation: Water can act as a ligand, competing with other coordinating species in the reaction mixture and altering the structure of the active catalyst.[2]

-

Hydrolysis of Substrates and Reagents: The presence of water can lead to unwanted side reactions, such as the hydrolysis of sensitive functional groups in the substrates or reagents.

-

Inconsistent Reaction Performance: Variability in the water content of different batches of PdCl₂ can lead to poor reproducibility of experimental results, a critical issue in both academic research and industrial drug development.

This guide aims to equip researchers with the knowledge and tools necessary to understand, quantify, and control the water content in their this compound, thereby enhancing the precision and reliability of their chemical processes.

The Nature of Water in Commercial this compound

This compound exists in both an anhydrous (PdCl₂) and a hydrated form, primarily as the dihydrate (PdCl₂·2H₂O).[1][3] The anhydrous form is a dark red-brown powder, while the dihydrate typically appears as dark brown crystals.[1] Due to its hygroscopic nature, even nominally anhydrous PdCl₂ will readily absorb atmospheric moisture.

Forms of Water Presence

Water can be present in a commercial sample of this compound in two primary forms:

-

Adsorbed (Surface) Water: Moisture that is physically bound to the surface of the PdCl₂ particles. This form of water is typically more loosely bound and can often be removed by moderate heating under vacuum.

-

Hydrated Water (Water of Crystallization): Water molecules that are incorporated into the crystal lattice of the compound, forming a stoichiometric hydrate (B1144303) like PdCl₂·2H₂O.[3] The removal of this water requires more energetic conditions, and its presence significantly alters the chemical and physical properties of the compound.

Quantitative Data on Water Content

Obtaining precise, publicly available data on the water content of commercially supplied "anhydrous" this compound is challenging, as Certificates of Analysis (CoA) from major suppliers often focus on elemental purity (e.g., palladium content) rather than specifying a maximum water content.[4] However, based on the hygroscopic nature of the material and typical specifications for similar hygroscopic reagents, the water content can be expected to vary.

Table 1: Representative Water Content in Commercial this compound Grades

| Grade | Typical Specification for Water Content (w/w %) | Notes |

| Anhydrous, 99% | ≤ 0.5% | May still contain significant adsorbed moisture. |

| Anhydrous, ≥99.9% | ≤ 0.1% | Higher purity grades often have stricter controls on moisture. |

| Dihydrate (PdCl₂·2H₂O) | ~16.88% (theoretical) | The actual water content may vary slightly. |

Note: The values in this table are illustrative and may not reflect the exact specifications of all suppliers. It is crucial to consult the supplier's specific documentation for a given batch.

Experimental Protocols for Water Content Determination and Drying

Accurate determination and control of the water content in this compound are paramount for reproducible catalysis. This section provides detailed methodologies for the two most common analytical techniques for water quantification and a standard procedure for drying.

Karl Fischer Titration: The Gold Standard for Water Quantification

Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content in a wide range of solid and liquid samples.[5][6] The method is based on the Bunsen reaction, where water reacts stoichiometrically with iodine and sulfur dioxide in the presence of a base and a suitable solvent.

Experimental Protocol: Volumetric Karl Fischer Titration of this compound

-

Apparatus:

-

Volumetric Karl Fischer titrator with a platinum indicator electrode.

-

Titration vessel sealed from atmospheric moisture.

-

Analytical balance (readability ±0.1 mg).

-

Dry glass syringe or weighing boat for sample introduction.

-

-

Reagents:

-

Volumetric Karl Fischer titrant (e.g., Hydranal™-Composite 5).

-

Anhydrous methanol (B129727) or a specialized KF solvent (e.g., Hydranal™-Solvent).

-

For samples with poor solubility, a co-solvent such as anhydrous chloroform (B151607) or toluene (B28343) may be required.

-

-

Procedure:

-

Solvent Preparation: Add a sufficient volume of the anhydrous KF solvent to the titration vessel to immerse the electrode tip.

-

Pre-titration: Start the titrator's pre-titration sequence to neutralize any residual water in the solvent until a stable, low drift is achieved.

-

Sample Preparation and Introduction: In a glove box or under a dry nitrogen atmosphere to minimize atmospheric moisture absorption, accurately weigh approximately 100-200 mg of the this compound sample. Quickly and carefully introduce the sample into the conditioned titration vessel.

-

Titration: Start the titration. The titrator will automatically dispense the KF titrant until the endpoint is reached, which is detected potentiometrically.

-

Calculation: The instrument's software will calculate the water content based on the volume of titrant consumed and the predetermined titer of the titrant. The result is typically expressed as a weight percentage.

-

-

Considerations for this compound:

-

Solubility: Anhydrous PdCl₂ has limited solubility in methanol. Gentle warming or the use of a co-solvent may be necessary to ensure complete dissolution and release of all water.

-

Interference: Strong oxidizing or reducing agents can interfere with the KF reaction. While Pd(II) is a mild oxidizing agent, under standard KF conditions, interference is not typically observed. However, it is good practice to validate the method for the specific grade of PdCl₂ being used.

-

Thermogravimetric Analysis (TGA): Characterizing Dehydration Processes

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a powerful tool for studying dehydration processes and determining the thermal stability of hydrated compounds.

Experimental Protocol: TGA of this compound Hydrate

-

Apparatus:

-

Thermogravimetric analyzer.

-

High-purity inert gas (e.g., nitrogen or argon).

-

Sample pans (e.g., alumina (B75360) or platinum).

-

Analytical balance.

-

-

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the inert gas at a constant flow rate (e.g., 20-50 mL/min).

-

Thermal Program: Heat the sample from ambient temperature to approximately 300°C at a controlled heating rate (e.g., 10°C/min).

-

Data Analysis: Record the mass loss as a function of temperature. The resulting TGA thermogram will show distinct steps corresponding to the loss of adsorbed and hydrated water. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum mass loss rate.

-

Table 2: Expected TGA Events for the Dehydration of this compound Dihydrate

| Temperature Range (°C) | Mass Loss (%) | Assignment |

| 50 - 120 | Variable | Loss of adsorbed (surface) water. |

| 120 - 200 | ~16.88% | Loss of two moles of hydrated water (PdCl₂·2H₂O → PdCl₂ + 2H₂O). |

| > 600 | - | Decomposition of anhydrous PdCl₂.[7] |

Note: The exact temperature ranges can vary depending on the heating rate and other experimental conditions.

Drying of Commercial this compound

For applications requiring strictly anhydrous conditions, it is advisable to dry commercial this compound before use.

Protocol for Drying this compound

-

Apparatus:

-

Schlenk flask or other suitable glassware.

-

Vacuum oven or a vacuum line with a heating mantle.

-

Inert gas source (e.g., nitrogen or argon).

-

-

Procedure:

-

Place the this compound in a Schlenk flask.

-

Heat the flask to 110-120°C under a dynamic vacuum (or a gentle flow of dry inert gas) for 2-4 hours. This temperature is generally sufficient to remove both adsorbed and hydrated water without causing decomposition of the PdCl₂.

-

After drying, allow the flask to cool to room temperature under vacuum or in an inert atmosphere.

-

Store the dried this compound in a desiccator over a strong desiccant (e.g., P₂O₅) or in a glove box.

-

Visualizing Key Processes and Relationships

The following diagrams, generated using the DOT language, illustrate important concepts related to the hygroscopic nature of this compound.

Caption: Equilibrium between anhydrous and hydrated forms of PdCl₂.

Caption: Workflow for water content determination in PdCl₂.

Caption: Influence of water on a generic Pd-catalyzed reaction.

Best Practices for Handling and Storage

To minimize the impact of water on palladium-catalyzed reactions, the following handling and storage procedures are recommended:

-

Procurement: When possible, purchase this compound in small quantities to avoid prolonged storage of opened containers. Request a supplier's specification sheet for information on water content.

-

Storage: Store this compound in a tightly sealed container, preferably in a desiccator containing a high-efficiency desiccant such as phosphorus pentoxide (P₄O₁₀) or indicating silica (B1680970) gel. For highly sensitive applications, storage in an inert atmosphere glove box is ideal.

-

Handling: When handling this compound, especially the anhydrous form, do so in a dry, inert atmosphere (e.g., a glove box or under a stream of nitrogen or argon). If a glove box is not available, minimize the time the container is open to the atmosphere.

-

Drying Before Use: For reactions that are known to be sensitive to water, dry the this compound using the protocol outlined in Section 3.3.

-

Lot-to-Lot Consistency: Be aware that the water content may vary between different lots from the same supplier. For critical processes, it is advisable to quantify the water content of each new batch.

Conclusion

The hygroscopic nature of commercial this compound is a critical parameter that can significantly influence the outcome and reproducibility of catalytic reactions. The presence of both adsorbed and hydrated water can alter the catalyst's activity and lead to undesired side reactions. By understanding the forms in which water is present and by employing rigorous analytical techniques such as Karl Fischer titration and Thermogravimetric Analysis, researchers can quantify and control the moisture content of their PdCl₂. Implementing the best practices for handling, storage, and pre-treatment outlined in this guide will empower scientists and drug development professionals to achieve more consistent and reliable results in their palladium-catalyzed transformations, ultimately accelerating innovation in chemical synthesis and pharmaceutical research.

References

- 1. Palladium chloride, COA, Certificate of Analysis, 7647-10-1, P 1245 [ottokemi.com]

- 2. Synthesis, Characterization, Thermal Analysis, DFT, and Cytotoxicity of Palladium Complexes with Nitrogen-Donor Ligands [mdpi.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound anhydrous, palladium (Pd) 59-60 7647-10-1 [sigmaaldrich.com]

- 5. quveon.com [quveon.com]

- 6. Karl Fischer Coulometric Titration Explained and Illustrated [machinerylubrication.com]

- 7. Palladium Chloride | Cl2Pd | CID 24290 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Decomposition of Palladium(II) Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of palladium(II) chloride (PdCl₂). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize palladium compounds in their work. This document details the thermal stability of PdCl₂, presents relevant quantitative data, outlines experimental protocols for its determination, and illustrates the analytical workflow.

Quantitative Data on the Thermal Decomposition of PdCl₂

The thermal decomposition of this compound is not a singular event but is highly dependent on the experimental conditions, particularly the surrounding atmosphere and the heating rate. The data compiled from various sources, primarily obtained through Thermogravimetric Analysis (TGA), is summarized below.

| Decomposition Onset Temperature (°C) | Atmosphere | Analytical Method | Notes |

| 500 | Not Specified | Not Specified | General decomposition temperature noted.[1] |

| ~527 (800 K) | Nitrogen (N₂) | TGA | Indicated as a highly stable salt.[2] |

| 679 | Not Specified | Melting Point Determination | Stated as melting with decomposition.[3] |

The decomposition reaction of this compound primarily yields metallic palladium and chlorine gas, as shown in the following reaction:

PdCl₂ (s) → Pd (s) + Cl₂ (g)[1]

In the presence of oxygen, an alternative decomposition pathway can occur, leading to the formation of palladium(II) oxide:

2PdCl₂ (s) + O₂ (g) → 2PdO (s) + 2Cl₂ (g)[1]

Experimental Protocol: Determination of Thermal Decomposition Temperature by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a standard technique used to determine the thermal stability and decomposition temperature of materials by measuring the change in mass as a function of temperature.[4][5][6]

Principle

A sample of the material is placed in a crucible and heated in a controlled furnace. The mass of the sample is continuously monitored by a highly sensitive balance as the temperature is increased. A significant loss in mass indicates the occurrence of decomposition.

Instrumentation

-

Thermogravimetric Analyzer: An instrument equipped with a precision microbalance, a programmable furnace, and a system for controlling the atmosphere.

-

Crucibles: Typically made of inert materials such as alumina (B75360) (Al₂O₃) or platinum.

-

Gases: High-purity nitrogen (or another inert gas like argon) and/or air for controlled atmosphere experiments.

Generalized Procedure

-

Sample Preparation: A small, representative sample of PdCl₂ (typically 5-10 mg) is accurately weighed and placed into a TGA crucible.

-

Instrument Setup:

-

The TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

The desired atmosphere (e.g., nitrogen or air) is set with a constant flow rate (e.g., 20-50 mL/min) to purge the furnace and remove any gaseous decomposition products.[7]

-

-

Thermal Program:

-

The sample is initially heated to a starting temperature (e.g., 30°C) and held isothermally for a short period to allow for stabilization.

-

The temperature is then ramped up at a constant heating rate (e.g., 10°C/min) to a final temperature well above the expected decomposition temperature (e.g., 900°C).

-

-

Data Acquisition: The instrument records the sample mass as a function of temperature.

-

Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss begins. This can be calculated using the first derivative of the TGA curve (DTG curve), where the peak indicates the point of the most rapid mass loss.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical workflow for determining the thermal decomposition of PdCl₂ and the potential decomposition pathways.

Caption: Experimental workflow for TGA analysis of PdCl₂.

Caption: Thermal decomposition pathways of PdCl₂.

References

- 1. This compound [chemister.ru]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. epfl.ch [epfl.ch]

- 5. tainstruments.com [tainstruments.com]

- 6. etamu.edu [etamu.edu]

- 7. Characterization of palladium species after γ-irradiation of a TBP–alkane–Pd(NO3)2 system - PMC [pmc.ncbi.nlm.nih.gov]

The Nature of Lewis Acidity in Palladium(II) Chloride

An In-depth Technical Guide to the Lewis Acid Character of Palladium(II) Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Lewis acidic properties of this compound (PdCl₂), a key feature that underpins its extensive use in catalysis. While PdCl₂ is widely recognized for its catalytic prowess, a deep understanding of its Lewis acid character is crucial for reaction optimization, catalyst design, and the development of novel synthetic methodologies. This document details the theoretical basis of its acidity, quantitative methods for its characterization, and practical applications in cornerstone organic reactions.

This compound's Lewis acidity stems from the electrophilic nature of the palladium(II) center. With a d⁸ electron configuration, the Pd(II) ion possesses vacant d-orbitals, particularly the dz² and dx²-y² orbitals, which can readily accept electron pairs from Lewis bases. In its common polymeric α-form, PdCl₂ consists of square planar PdCl₄ units linked by bridging chloride ligands.[1] The dissolution of PdCl₂ or its reaction with substrates often involves the breaking of these chloride bridges and the coordination of a Lewis basic substrate.

This interaction activates the substrate by withdrawing electron density, making it more susceptible to nucleophilic attack. This activation is the fundamental principle behind the catalytic activity of PdCl₂ in a wide array of organic transformations, including oxidations, carbonylations, and cross-coupling reactions.[2][3] The strength of this Lewis acidity can be modulated by the ligand environment around the palladium center.

Quantitative Assessment of Lewis Acidity

Quantitative Data

The following table summarizes the types of quantitative data used to characterize Lewis acidity. While specific data for neat PdCl₂ is scarce, data for related, soluble Pd(II) complexes provide valuable benchmarks.

| Parameter | Description | Example Data | Reference(s) |

| Gutmann Acceptor Number (AN) | An empirical measure of Lewis acidity based on the ³¹P NMR chemical shift of a probe molecule, triethylphosphine (B1216732) oxide (Et₃PO), upon interaction with the Lewis acid.[4] | AN values for various Lewis acids range from 0 (hexane) to 115 (BI₃). A specific value for PdCl₂ is not well-documented. | [4] |

| Fluoride (B91410) Ion Affinity (FIA) | The negative of the gas-phase enthalpy change for the reaction of a Lewis acid with a fluoride ion. It is a theoretical measure of Lewis acidity.[5] | Computationally derived FIA values provide a scale of intrinsic Lewis acidity. A specific value for PdCl₂ is not readily available. | [1][5] |

| Stability Constant (log β) | Quantifies the equilibrium of complex formation between a metal ion and a ligand (Lewis base) in a specific solvent. | The overall stability constant (log β₂) for the formation of [PdCl₂(PPh₃)₂] from PdCl₂ and PPh₃ in acetonitrile (B52724) is 7.55. | [6] |

Experimental Protocol: Gutmann-Beckett Method for Acceptor Number Determination

This protocol describes the determination of the Gutmann Acceptor Number (AN), a widely used method to quantify the Lewis acidity of a substance in solution.[4]

Objective: To measure the ³¹P NMR chemical shift of triethylphosphine oxide (Et₃PO) in the presence of a Lewis acid to calculate the Acceptor Number.

Materials:

-

Lewis acid sample (e.g., a soluble Palladium(II) complex)

-

Triethylphosphine oxide (Et₃PO), high purity

-

Anhydrous, non-coordinating deuterated solvent (e.g., deuterated dichloromethane, CD₂Cl₂ or deuterated 1,2-dichloroethane)

-

NMR tubes, oven-dried

-

Gas-tight syringes

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Preparation of the Et₃PO Probe Solution:

-

Inside an inert atmosphere glovebox, prepare a stock solution of Et₃PO in the chosen anhydrous, deuterated solvent at a precise concentration (e.g., 0.05 M).

-

-

Preparation of the Lewis Acid Solution:

-

In the same glovebox, accurately weigh the Lewis acid and dissolve it in the anhydrous, deuterated solvent to a known concentration (e.g., 0.1 M). Note: The Lewis acid must be soluble and stable in the chosen solvent.

-

-

Sample Preparation for NMR Analysis:

-

Transfer a precise volume of the Lewis acid solution into a clean, dry NMR tube.

-

Using a gas-tight syringe, add an equimolar amount of the Et₃PO stock solution to the NMR tube.

-

Seal the NMR tube under an inert atmosphere.

-

-

NMR Spectroscopy:

-

Acquire a proton-decoupled ³¹P NMR spectrum of the sample.

-

Record the chemical shift (δ) of the Et₃PO-Lewis acid adduct. Use an external reference if necessary, though modern spectrometers can reference internally.

-

-

Data Analysis and Calculation:

-

The Acceptor Number (AN) is calculated using the following formula, established by Gutmann and Mayer:[4] AN = 2.21 × (δₛₐₘₚₗₑ - 41.0)

-

Where:

-

δₛₐₘₚₗₑ is the observed ³¹P chemical shift of the Et₃PO adduct in ppm.

-

41.0 is the chemical shift of Et₃PO in the non-Lewis acidic reference solvent, hexane, which is defined as having an AN of 0.[4]

-

-

Safety Precautions:

-

Handle all reagents, especially Lewis acids and the anhydrous solvent, under an inert atmosphere to prevent decomposition or reaction with moisture.

-

Wear appropriate personal protective equipment (PPE), including safety goggles and gloves.

Catalytic Applications Driven by Lewis Acidity

The ability of PdCl₂ to act as a Lewis acid is central to its function in numerous catalytic cycles. By coordinating to electron-rich substrates like alkenes, PdCl₂ activates them for subsequent transformations.

Wacker-Tsuji Oxidation

The Wacker-Tsuji oxidation is a classic example where PdCl₂ catalyzes the oxidation of a terminal alkene to a methyl ketone.[7][8] The initial and critical step of the mechanism involves the coordination of the alkene to the Pd(II) center, which functions as a Lewis acid. This coordination polarizes the alkene, making it highly susceptible to nucleophilic attack by water.

This protocol is adapted from standard literature procedures for the oxidation of a terminal alkene to a methyl ketone.[9]

Objective: To synthesize 2-decanone (B165314) from 1-decene (B1663960) using a PdCl₂/CuCl catalyst system.

Materials:

-

This compound (PdCl₂)

-

Copper(I) chloride (CuCl)

-

1-Decene

-

N,N-Dimethylformamide (DMF)

-

Water (H₂O)

-

Oxygen (balloon or gas inlet)

-

Three-necked round-bottomed flask

-

Magnetic stirrer and stir bar

-

Pressure-equalizing dropping funnel

-

Standard workup and purification reagents (e.g., diethyl ether, saturated aq. NH₄Cl, brine, anhydrous MgSO₄)

Procedure:

-

Catalyst Preparation:

-

To a 100-mL, three-necked, round-bottomed flask equipped with a magnetic stir bar, add PdCl₂ (0.53 g, 3 mmol, 0.1 equiv) and CuCl (2.97 g, 30 mmol, 1.0 equiv).

-

Add a solvent mixture of DMF (21 mL) and water (3 mL).

-

Fit the flask with a condenser and an oxygen-filled balloon.

-

-

Catalyst Activation:

-

Stir the dark brown suspension vigorously under the oxygen atmosphere at room temperature for 30-60 minutes. The color should change to a dark green solution, indicating the oxidation of Cu(I) to Cu(II).

-

-

Reaction:

-

Fit the flask with a pressure-equalizing dropping funnel containing 1-decene (4.2 g, 30 mmol, 1.0 equiv).

-

Add the 1-decene dropwise to the stirred catalyst solution over 15-20 minutes.

-

Continue stirring the reaction mixture vigorously under the oxygen balloon at room temperature.

-

Monitor the reaction progress by TLC or GC until the starting material is consumed (typically 6-24 hours).

-

-

Workup:

-

Pour the reaction mixture into 100 mL of cold water and extract with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-decanone.

-

Palladium-Catalyzed Carbonylation

In carbonylation reactions, PdCl₂ can act as a Lewis acid to activate an alkene, making it susceptible to attack by a nucleophile and subsequent insertion of carbon monoxide (CO). This class of reactions is a powerful tool for synthesizing carboxylic acids, esters, and amides.

Experimental and Logical Workflows

A systematic approach is essential when investigating the Lewis acid properties of a catalyst or optimizing a Lewis acid-catalyzed reaction.

Conclusion

The Lewis acid character of this compound is a fundamental property that dictates its reactivity and broad utility as a catalyst in organic synthesis. While direct quantitative measurement of its acidity is challenging, the principles of its function are well-understood and exemplified in reactions like the Wacker-Tsuji oxidation and various carbonylations. For researchers and drug development professionals, a thorough understanding of this Lewis acidity, the methods to characterize it, and the mechanisms through which it operates is indispensable for the rational design of synthetic routes and the development of more efficient and selective catalytic systems. Future work may focus on developing soluble, well-defined Palladium(II) complexes to enable more precise quantification of their Lewis acidic properties and to correlate these properties directly with catalytic performance.

References

- 1. Predicting Lewis Acidity: Machine Learning the Fluoride Ion Affinity of p-Block-Atom-Based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. An Extensive Set of Accurate Fluoride Ion Affinities for p‐Block Element Lewis Acids and Basic Design Principles for Strong Fluoride Ion Acceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Wacker-Tsuji Oxidation [organic-chemistry.org]

- 8. Wacker process - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Dissolution Mechanism of Palladium(II) Chloride in Hydrochloric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism governing the dissolution of palladium(II) chloride (PdCl₂) in hydrochloric acid (HCl). The process, fundamental to various applications in catalysis, synthesis, and materials science, is detailed through an examination of the underlying chemical principles, quantitative data, experimental protocols, and visual representations of the reaction pathways.

Introduction

This compound, a dark brown solid, exhibits limited solubility in water. However, its solubility is significantly enhanced in aqueous solutions of hydrochloric acid. This phenomenon is attributed to the formation of stable chloro-complexes of palladium(II), primarily the tetrachloropalladate(II) ion, [PdCl₄]²⁻.[1] Understanding the mechanism of this dissolution process is critical for controlling reaction kinetics, optimizing catalyst preparation, and developing novel synthetic methodologies.

The Core Dissolution Mechanism

The dissolution of solid this compound in hydrochloric acid is not a simple solvation process but rather a chemical reaction involving the coordination of chloride ions to the palladium(II) center. The overall reaction can be represented as:

PdCl₂ (s) + 2Cl⁻ (aq) ⇌ [PdCl₄]²⁻ (aq)

This equilibrium is strongly shifted to the right in the presence of a sufficient concentration of chloride ions, which are provided by the hydrochloric acid. The dissolution process can be conceptualized as a stepwise ligand exchange and addition process.

In an aqueous medium, the palladium(II) ion can exist as various aqua and chloro-aqua complexes. The dissolution from the solid phase into a solution containing chloride ions involves the sequential replacement of water molecules in the coordination sphere of palladium by chloride ions, ultimately leading to the formation of the thermodynamically stable, square planar [PdCl₄]²⁻ complex.[2]

The speciation of palladium(II) in chloride-containing aqueous solutions is dependent on the chloride ion concentration. The following equilibria describe the stepwise formation of the chloro-aqua complexes:

-

Pd²⁺(aq) + Cl⁻ ⇌ [PdCl(H₂O)₃]⁺

-

[PdCl(H₂O)₃]⁺ + Cl⁻ ⇌ [PdCl₂(H₂O)₂]⁰

-

[PdCl₂(H₂O)₂]⁰ + Cl⁻ ⇌ [PdCl₃(H₂O)]⁻

-

[PdCl₃(H₂O)]⁻ + Cl⁻ ⇌ [PdCl₄]²⁻ + H₂O

At high chloride concentrations, the predominant species in solution is the tetrachloropalladate(II) ion.[3]

Quantitative Data

The stability of the palladium(II) chloro-complexes is a key factor driving the dissolution of PdCl₂. The stepwise formation constants (K) and overall formation constants (β) quantify the thermodynamic stability of these complexes.

| Equilibrium Reaction | Stepwise Formation Constant (log K) | Overall Formation Constant (log β) |

| Pd²⁺ + Cl⁻ ⇌ [PdCl]⁺ | 4.47 ± 0.01 | 4.47 ± 0.01 |

| [PdCl]⁺ + Cl⁻ ⇌ [PdCl₂]⁰ | 3.29 | 7.76 ± 0.04 |

| [PdCl₂]⁰ + Cl⁻ ⇌ [PdCl₃]⁻ | 2.41 | 10.17 ± 0.07 |

| [PdCl₃]⁻ + Cl⁻ ⇌ [PdCl₄]²⁻ | 1.37 | 11.54 ± 0.09 |

| Table 1: Stepwise and overall stability constants for palladium(II) chloro-complexes in 1.00 M perchloric acid at 25.0°C.[2] |

Experimental Protocols

Protocol 1: Preparation of a Standard Solution of Tetrachloropalladate(II)

This protocol describes the preparation of a stock solution of H₂[PdCl₄], which is commonly used as a starting material in palladium chemistry.

Materials:

-

This compound (PdCl₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Volumetric flask

-

Stir plate and stir bar

-

Heating mantle or water bath (optional)

Procedure:

-

Weigh a precise amount of PdCl₂ and transfer it to a beaker.

-

In a fume hood, add a small amount of concentrated HCl to the beaker. The amount of HCl should be sufficient to form the tetrachloropalladate(II) complex. A common practice is to use a slight excess.

-

Stir the mixture. Gentle heating (e.g., in a warm water bath) can be applied to accelerate the dissolution process.[4] The solution should turn into a clear, dark brown or reddish-brown solution.

-

Once the PdCl₂ has completely dissolved, allow the solution to cool to room temperature.

-

Carefully transfer the solution to a volumetric flask of the desired volume.

-

Rinse the beaker with small portions of deionized water and add the rinsings to the volumetric flask.

-

Dilute the solution to the mark with deionized water.

-

Stopper the flask and invert it several times to ensure homogeneity.

Protocol 2: Spectrophotometric Analysis of Palladium(II) Chloro-Complexes

UV-Visible spectrophotometry is a powerful technique to study the speciation of palladium(II) in chloride solutions. The different chloro-aqua complexes exhibit distinct absorption spectra.

Materials:

-

Stock solution of H₂[PdCl₄]

-

Hydrochloric acid solutions of varying concentrations

-

Deionized water

-

Quartz cuvettes

-

UV-Visible spectrophotometer

Procedure:

-

Prepare a series of solutions with a constant total palladium concentration but varying chloride concentrations by mixing appropriate volumes of the H₂[PdCl₄] stock solution, HCl solutions, and deionized water.

-

Allow the solutions to equilibrate.

-

Record the UV-Visible absorption spectrum of each solution over a suitable wavelength range (e.g., 200-600 nm).

-

The spectra will show changes in the position and intensity of absorption bands corresponding to the different Pd(II)-chloro species. For instance, the tetrachloropalladate(II) ion has characteristic charge-transfer bands in the UV region.[5]

-

By analyzing the spectral data, for example, through deconvolution or by applying Beer-Lambert law at specific wavelengths, the concentrations of the individual chloro-aqua complexes can be determined. This data can then be used to calculate the stepwise formation constants.[5]

Visualizations

The following diagrams illustrate the key pathways and relationships in the dissolution of PdCl₂ in hydrochloric acid.

Conclusion

The dissolution of this compound in hydrochloric acid is a chemically driven process resulting in the formation of stable tetrachloropalladate(II) ions. The efficiency of this dissolution is highly dependent on the chloride ion concentration. A thorough understanding of the stepwise formation of the various chloro-aqua palladium(II) complexes, quantified by their respective formation constants, is essential for professionals working with palladium-based systems. The experimental protocols and visualizations provided in this guide offer a practical framework for studying and applying this fundamental chemical transformation.

References

Coordination Chemistry of Palladium(II) Chloride with Phosphine Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the coordination chemistry of Palladium(II) chloride with phosphine (B1218219) ligands, a cornerstone of modern catalytic organic synthesis. The ability to fine-tune the steric and electronic properties of palladium complexes by modifying the phosphine ligand has been instrumental in the development of highly efficient and selective catalysts for a wide range of cross-coupling reactions, which are pivotal in pharmaceutical and materials science. This document details the synthesis, characterization, and catalytic applications of key palladium(II)-phosphine complexes, with a focus on practical experimental protocols and the underlying principles that govern their reactivity.

Introduction to Palladium(II)-Phosphine Complexes

This compound is a common precursor for a vast array of catalytically active species. Its coordination with phosphine ligands (PR₃) typically yields stable, square planar complexes of the general formula [PdCl₂(PR₃)₂]. The nature of the R groups on the phosphine ligand profoundly influences the properties and catalytic performance of the resulting complex. Key ligand properties include:

-

Steric Bulk: The size of the phosphine ligand, often quantified by the Tolman cone angle, plays a crucial role in promoting reductive elimination, a key step in many catalytic cycles.[1]

-

Electronic Properties: The electron-donating or -withdrawing nature of the R groups affects the electron density at the palladium center, which in turn influences the rates of oxidative addition and reductive elimination.[2]

-

Bite Angle: For bidentate phosphine ligands, the P-Pd-P bond angle, or bite angle, significantly impacts the geometry and reactivity of the complex, with wider bite angles often facilitating reductive elimination.[3][4]

This guide will focus on three archetypal phosphine ligands to illustrate these principles:

-

Triphenylphosphine (PPh₃): A common, monodentate ligand.

-

1,2-Bis(diphenylphosphino)ethane (dppe): A chelating bidentate ligand with a small bite angle.

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf): A chelating bidentate ligand with a large bite angle and unique ferrocene (B1249389) backbone.

Synthesis of Key Palladium(II)-Phosphine Complexes

The synthesis of [PdCl₂(PR₃)₂] complexes is generally achieved by the reaction of a palladium(II) salt, most commonly PdCl₂, with the desired phosphine ligand. The insolubility of PdCl₂ in many common organic solvents can be overcome by using a more soluble precursor, such as [PdCl₂(CH₃CN)₂] or [PdCl₂(PhCN)₂].

Experimental Protocols

2.1.1. Synthesis of trans-Bis(triphenylphosphine)this compound (trans-[PdCl₂(PPh₃)₂])

This protocol describes a common method for the synthesis of trans-[PdCl₂(PPh₃)₂].[5][6]

-

Materials: this compound (PdCl₂), Triphenylphosphine (PPh₃), Toluene (B28343).

-

Procedure:

-

Suspend this compound (1.0 eq) in toluene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add Triphenylphosphine (2.0 eq) to the suspension.

-

Heat the mixture to reflux. The brown PdCl₂ should gradually dissolve to form a yellow solution.

-

After the reaction is complete (typically monitored by the complete dissolution of PdCl₂), allow the solution to cool to room temperature.

-

Filter off any remaining insoluble material.

-

Reduce the volume of the filtrate by rotary evaporation.

-

Add a non-polar solvent such as hexane (B92381) or ethanol (B145695) to precipitate the yellow product.

-

Collect the solid by filtration, wash with the non-polar solvent, and dry under vacuum.

-

2.1.2. Synthesis of [1,2-Bis(diphenylphosphino)ethane]this compound ([PdCl₂(dppe)])

The synthesis of the dppe complex typically yields the cis isomer due to the chelating nature of the ligand.

-

Materials: this compound (PdCl₂), 1,2-Bis(diphenylphosphino)ethane (dppe), Dichloromethane (B109758) (CH₂Cl₂).

-

Procedure:

-

Suspend this compound (1.0 eq) in dichloromethane.

-

Add a solution of dppe (1.0 eq) in dichloromethane dropwise to the PdCl₂ suspension with stirring.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by the color change and dissolution of PdCl₂.

-

Once the reaction is complete, the product can be isolated by filtration if it precipitates, or by reducing the solvent volume and adding a non-polar solvent to induce precipitation.

-

Collect the solid, wash with a non-polar solvent, and dry under vacuum.

-

2.1.3. Synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]this compound ([PdCl₂(dppf)])

This complex is often synthesized from a more soluble palladium precursor to ensure a homogeneous reaction.[7][8]

-

Materials: Bis(benzonitrile)this compound ([PdCl₂(PhCN)₂]), 1,1'-Bis(diphenylphosphino)ferrocene (dppf), Benzene (B151609) or Dichloromethane.

-

Procedure:

-

Dissolve [PdCl₂(PhCN)₂] (1.0 eq) in benzene or dichloromethane in a round-bottom flask.

-

Add a solution of dppf (1.0 eq) in the same solvent to the palladium solution with stirring.

-

Stir the resulting solution at room temperature. A color change and often the precipitation of the orange-red product will be observed.

-

Stir the mixture overnight to ensure complete reaction.

-

Collect the precipitated solid by filtration, wash with the solvent, and then with a non-polar solvent like hexane.

-

Dry the product under vacuum.

-

Characterization of Palladium(II)-Phosphine Complexes

The synthesized complexes are typically characterized by a combination of spectroscopic and analytical techniques to confirm their identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a particularly powerful tool for characterizing phosphine complexes. The chemical shift (δ) of the phosphorus nucleus is sensitive to its coordination environment.

-

General Procedure for ³¹P NMR Analysis: [9]

-

Dissolve a small amount of the palladium-phosphine complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂).

-

Acquire a proton-decoupled ³¹P NMR spectrum.

-

The coordination of the phosphine to the palladium center typically results in a significant downfield shift of the ³¹P NMR signal compared to the free ligand.

-

| Complex | Free Ligand δ (ppm) | Coordinated Ligand δ (ppm) |

| trans-[PdCl₂(PPh₃)₂] | ~ -5 | ~ 24 |

| cis-[PdCl₂(dppe)] | ~ -13 | ~ 59 |

| [PdCl₂(dppf)] | ~ -17 | ~ 26 |

Table 1: Typical ³¹P NMR Chemical Shifts for Common Palladium(II)-Phosphine Complexes.

X-ray Crystallography